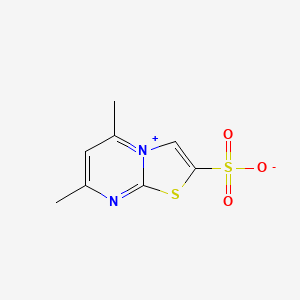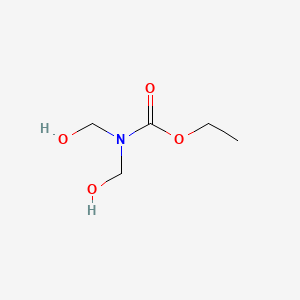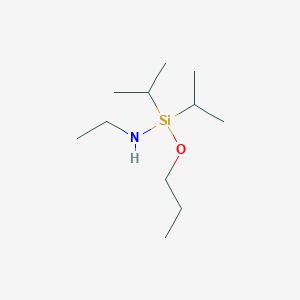
Thiazolo(3,2-a)pyrimidin-4-ium, 5,7-dimethyl-2-sulfo-, hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazolo(3,2-a)pyrimidin-4-ium, 5,7-dimethyl-2-sulfo-, hydroxide is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of thiazolopyrimidines, which combines a thiazole ring with a pyrimidine ring, makes them an interesting subject for research and development in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo(3,2-a)pyrimidin-4-ium, 5,7-dimethyl-2-sulfo-, hydroxide typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in these reactions include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane. The reaction conditions often involve heating the reactants in the presence of a suitable solvent, such as ethanol or acetonitrile, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Thiazolo(3,2-a)pyrimidin-4-ium, 5,7-dimethyl-2-sulfo-, hydroxide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by the presence of functional groups on the thiazole and pyrimidine rings, which can interact with different reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound, potentially converting sulfoxides back to sulfides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyrimidine rings .
Scientific Research Applications
Thiazolo(3,2-a)pyrimidin-4-ium, 5,7-dimethyl-2-sulfo-, hydroxide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology: The compound exhibits significant biological activities, including antibacterial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of thiazolo(3,2-a)pyrimidin-4-ium, 5,7-dimethyl-2-sulfo-, hydroxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antibacterial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- Thiazolo(3,2-c)pyrimidin-4-ium, 2,3-dihydro-8-hydroxy-5-methyl-, hydroxide
- 2-Substituted thiazolo(3,2-a)pyrimidine derivatives
- Fluorinated thiazolo(3,2-a)pyrimidin-7-ones
Uniqueness
Thiazolo(3,2-a)pyrimidin-4-ium, 5,7-dimethyl-2-sulfo-, hydroxide is unique due to the presence of the sulfo group, which can enhance its solubility and reactivity.
Properties
CAS No. |
107072-33-3 |
|---|---|
Molecular Formula |
C8H8N2O3S2 |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
5,7-dimethyl-[1,3]thiazolo[3,2-a]pyrimidin-4-ium-2-sulfonate |
InChI |
InChI=1S/C8H8N2O3S2/c1-5-3-6(2)10-4-7(15(11,12)13)14-8(10)9-5/h3-4H,1-2H3 |
InChI Key |
FTLZPOWQWHQRLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=[N+]2C=C(SC2=N1)S(=O)(=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![O-Propyl bis[(2-methylaziridin-1-yl)]phosphinothioate](/img/structure/B14162576.png)
![Methyl 3-[4-[(4-methylphenyl)sulfonylamino]phenyl]propanoate](/img/structure/B14162582.png)

![(5-Furan-2-yl-2,2-dimethyl-1,4-dihydro-2H-3-oxa-7-thia-6,9,11-triaza-benzo[c]fluoren-8-yl)-(3-methoxy-p ropyl)-amine](/img/structure/B14162591.png)


![3-cyano-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide](/img/structure/B14162623.png)

![2-(4-Acetylphenyl)-6-nitrobenzo[de]isoquinoline-1,3-dione](/img/structure/B14162636.png)

![1,2-Dihydroacenaphtho[3,4-b]benzo[d]thiophene](/img/structure/B14162656.png)


![2-(3-benzyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl)sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B14162675.png)
